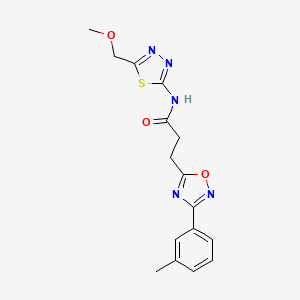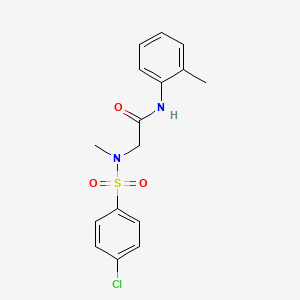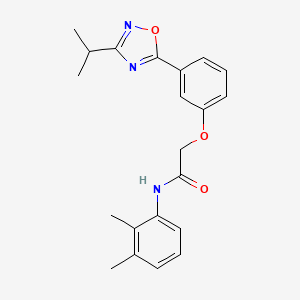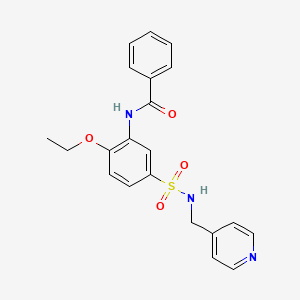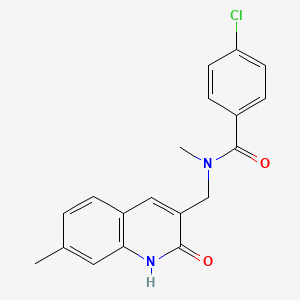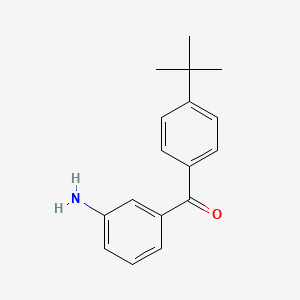
(3-Aminophenyl)(4-(tert-butyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminophenyl)(4-(tert-butyl)phenyl)methanone, also known as ATBM, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. ATBM belongs to the family of aryl ketones and has been studied extensively for its ability to inhibit the activity of certain enzymes and proteins in the body. In
Mécanisme D'action
(3-Aminophenyl)(4-(tert-butyl)phenyl)methanone exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound inhibits the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation and tumor growth. This compound also inhibits the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, this compound has been shown to protect neurons against oxidative stress and reduce the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various scientific research areas. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of COX-2. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB. In neurodegenerative disease research, this compound has been shown to protect neurons against oxidative stress and reduce the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Aminophenyl)(4-(tert-butyl)phenyl)methanone has several advantages as a research tool, including its high purity and stability, its ability to inhibit the activity of specific enzymes and proteins, and its potential therapeutic properties. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other enzymes and proteins, which could complicate the interpretation of experimental results. Additionally, the optimal dosage and administration route of this compound for different research applications have not been fully established.
Orientations Futures
There are several future directions for research on (3-Aminophenyl)(4-(tert-butyl)phenyl)methanone. One potential avenue of research is to further explore the mechanism of action of this compound, particularly with respect to its effects on other enzymes and proteins in the body. Another potential area of research is to investigate the potential therapeutic applications of this compound in other disease areas, such as cardiovascular disease and autoimmune disorders. Additionally, more research is needed to establish the optimal dosage and administration route of this compound for different research applications.
Méthodes De Synthèse
The synthesis of (3-Aminophenyl)(4-(tert-butyl)phenyl)methanone involves the reaction of 3-aminophenylboronic acid and 4-(tert-butyl)benzaldehyde in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of this compound as a yellow solid. The purity of this compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
(3-Aminophenyl)(4-(tert-butyl)phenyl)methanone has been studied for its potential therapeutic properties in various scientific research areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote tumor growth. This compound has also been studied for its anti-inflammatory properties, as it inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative disease research, this compound has been shown to protect neurons against oxidative stress and reduce the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
(3-aminophenyl)-(4-tert-butylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEMRNNBDQYFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556568 |
Source


|
| Record name | (3-Aminophenyl)(4-tert-butylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62261-28-3 |
Source


|
| Record name | (3-Aminophenyl)(4-tert-butylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

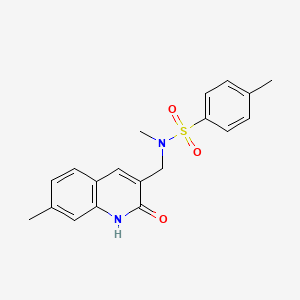
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7695755.png)

![N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695768.png)
